2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester is a chemical compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent to introduce the 3-oxopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., aluminum chloride) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the 3-oxopropyl group.
8-(3-Oxopropyl)-naphthalene: Lacks the carboxylic acid group.
Methyl 2-naphthoate: Similar ester structure but without the 3-oxopropyl group.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
136388-35-7 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 8-(3-oxopropyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-8-7-12-5-2-4-11(6-3-9-16)14(12)10-13/h2,4-5,7-10H,3,6H2,1H3 |
InChI Key |
QFXWUCBCFKSKSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2CCC=O)C=C1 |
Origin of Product |
United States |
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